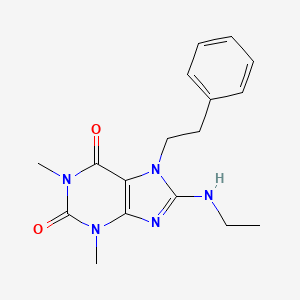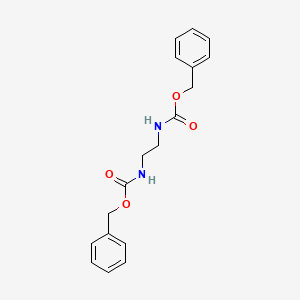
(2-Benzyloxycarbonylaminoethyl)-carbaminsäurebenzylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is a compound of significant interest in organic chemistry and biochemistry. This compound is often used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions. Its structure consists of a benzyloxycarbonyl (Cbz) group attached to an aminoethyl chain, which is further linked to a carbamic acid benzyl ester moiety.
Wissenschaftliche Forschungsanwendungen
(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise construction of peptides by preventing unwanted side reactions.
Drug Development: Used in the synthesis of prodrugs and active pharmaceutical ingredients (APIs) where selective protection and deprotection of functional groups are crucial.
Bioconjugation: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester typically involves the following steps:
-
Protection of the Amino Group: : The amino group of an ethylamine derivative is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
-
Formation of the Carbamic Acid Ester: : The protected aminoethyl intermediate is then reacted with benzyl chloroformate (Cbz-Cl) to form the carbamic acid benzyl ester. This step also requires a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Purification: The crude product is purified using techniques like recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Produces benzoic acid and the corresponding amine.
Reduction: Yields the free amine and benzyl alcohol.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism by which (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester exerts its effects involves:
Protection of Amines: The benzyloxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions.
Deprotection: Under specific conditions (e.g., hydrogenation), the benzyloxycarbonyl group is removed, regenerating the free amine for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Benzyloxycarbonylamino-ethyl)-carbamic acid methyl ester
- (2-Benzyloxycarbonylamino-ethyl)-carbamic acid ethyl ester
- (2-Benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester
Uniqueness
(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is unique due to its:
- Stability : The benzyl ester group provides greater stability compared to other ester derivatives, making it suitable for various synthetic applications.
- Ease of Removal : The benzyloxycarbonyl group can be selectively removed under mild conditions, offering versatility in multi-step synthesis.
This compound’s unique properties make it an invaluable tool in organic synthesis, particularly in the fields of peptide chemistry and drug development.
Eigenschaften
IUPAC Name |
benzyl N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(23-13-15-7-3-1-4-8-15)19-11-12-20-18(22)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZPWYPJUMOHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2544181.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B2544182.png)
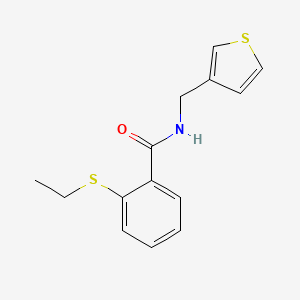
![2-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2544184.png)
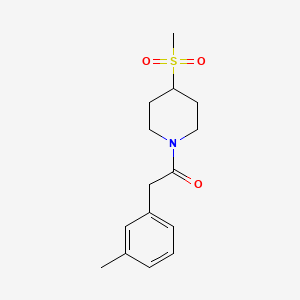
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2544188.png)
![(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2544190.png)

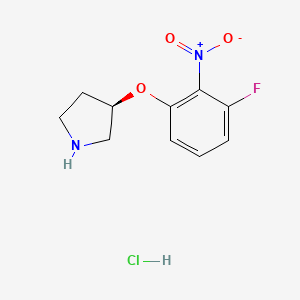


![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)
![2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid](/img/structure/B2544200.png)
